N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Overview
Description
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO4S. It is a sulfonamide derivative, characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with metal ions such as copper, zinc, and nickel .
Mode of Action
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide’s mechanism of action involves forming stable coordination complexes with metal ions, effectively sequestering them and preventing their interaction with other molecules . This can alter the biochemical environment and influence various cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it influences. By sequestering metal ions, it could potentially disrupt processes that rely on these ions, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its ability to bind to metal ions and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide can be synthesized through a one-pot solvent-free synthesis method. This involves the reaction of 4-methylbenzenesulfonyl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, can enhance the reaction efficiency and allow for the recycling of catalysts .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: This compound has similar hydroxyethyl groups but differs in the presence of a taurine moiety instead of a methylbenzenesulfonamide group.
N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but contains an oleamide group instead of a methylbenzenesulfonamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its solubility, stability, and overall performance in various applications .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(15,16)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDXPINIIUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221676 | |
Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-67-0 | |
Record name | N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7146-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7146-67-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7146-67-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-hydroxyethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-hydroxyethyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide?
A1: this compound has the molecular formula C11H17NO4S []. The crystal structure analysis reveals an intramolecular O—H⋯O hydrogen bond forming an S(8) ring within the molecule []. This interaction significantly influences the conformation of the bis(2-hydroxyethyl) segment, holding the two CH2CH2OH groups close to coplanar [].
Q2: How does the structure of this compound influence its crystal packing?
A2: The O—H⋯O hydrogen bonds play a crucial role in the crystal packing of this compound. These bonds link the molecules into zigzag chains along the b-axis []. Furthermore, weaker C—H⋯O and C—H⋯π contacts contribute to the formation of a three-dimensional network structure, with molecules stacked along the b-axis direction [].
Q3: How does this compound react with thionyl chloride?
A3: The reaction of this compound with thionyl chloride depends on the reaction conditions. In xylene, it forms an eight-membered ring cyclic sulfite as an intermediate. This intermediate further reacts with thionyl chloride to produce N, N-bis (2-chloroethyl)-p-toluenesulfonamide in high yield [].
Q4: Are there any known applications of this compound in material science?
A4: Research indicates that this compound can be used to modify polyesteramide varnishes []. Replacing a portion of hydroxyl ethyl fatty acid amide (HETSA) with this compound in these varnishes has been shown to improve film performance, durability, and provide antimicrobial growth control [].
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